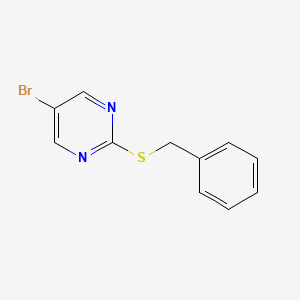

2-(苄硫基)-5-溴嘧啶

描述

The compound "2-(Benzylthio)-5-bromopyrimidine" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, with a structure that includes a six-membered ring with two nitrogen atoms at positions 1 and 3 in the ring. They are important components of nucleic acids (cytosine, thymine, and uracil) and are also found in many drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2-iodopyrimidine is described using palladium-catalysed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 2-(Benzylthio)-5-bromopyrimidine . Additionally, the synthesis of antipyrine derivatives involves good yields and spectroscopic characterization, suggesting that similar methods could be applied to synthesize benzylthio-substituted pyrimidines . The synthesis of thiazolopyrimidines and benzo[1,5]thiazepines also involves the use of substituted aldehydes and aminothiophenol, respectively, which could be relevant for the synthesis of benzylthio-substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These techniques reveal the presence of hydrogen bonds, π-interactions, and other non-covalent interactions that stabilize the molecular structure . For 2-(Benzylthio)-5-bromopyrimidine, similar analyses could provide detailed information about its molecular conformation and stability.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups . The reactivity of the bromo group in 5-bromopyrimidines suggests that it could be a site for further chemical transformations, such as Suzuki coupling or other cross-coupling reactions . The benzylthio group could also participate in reactions, potentially acting as a leaving group or undergoing oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure and substituents. The presence of halogens, like bromine, can increase the density and influence the boiling and melting points . The substituted benzyl group could contribute to the lipophilicity of the compound, affecting its solubility in organic solvents . The papers also discuss the biological activity of some pyrimidine derivatives, indicating that the presence of certain substituents can enhance anticancer or anti-inflammatory activities .

科学研究应用

1. Antitubercular Activity

- Application Summary: This compound is used in the synthesis of 2-(benzylthio)-1H-benzo[d]imidazoles, which are evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth .

- Methods of Application: The compound is synthesized using molecular simplification and molecular hybridization approaches . The synthesized molecules are then evaluated for their inhibitory activity against M. tuberculosis growth .

- Results: Compounds 6p and 6z, derived from this series of molecules, showed minimal inhibitory concentration (MIC) values of 6.9 and 3.8 μM against M. tuberculosis H37Rv, respectively . These compounds were active against multidrug-resistant strains and showed no apparent toxicity to Vero and HepG2 cells .

2. Antibacterial Activity

- Application Summary: 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines derivatives of “2-(Benzylthio)-5-bromopyrimidine” are synthesized and evaluated for their antibacterial activity .

- Methods of Application: The compounds are obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . The synthesized compounds are then evaluated for their antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus .

- Results: All of the tested compounds showed significant antibacterial activity against the tested germs . Compounds 6c, 6d, 6h, and 6m were more active on S. aureus, and compounds 6h and 6m were more active on E. coli .

3. Synthesis of New Antibacterial Derivatives

- Application Summary: A series of 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines derivatives of “2-(Benzylthio)-5-bromopyrimidine” are synthesized and evaluated for their antibacterial activity .

- Methods of Application: These compounds are obtained by condensation of 2-thiopyrimidines with benzyl halides or 2-(chloromethyl)-1H-benzimidazole in the presence of a base . All compounds are characterized by 1H, 13C, and HRMS spectra .

- Results: Out of fourteen, only eight compounds were screened against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The results revealed that all of them were found to possess significant antibacterial activity against the germs tested .

4. Construction of Supramolecular Organic Frameworks

- Application Summary: (Benzylthio)acetic acid (HBTA) and some aminopyrimidines, including “2-(Benzylthio)-5-bromopyrimidine”, are used as structural units in the construction of novel supramolecular organic frameworks .

- Methods of Application: The received crystalline solids are inspected by single-crystal X-ray diffraction (SC XRD) to obtain insight into the structural and supramolecular facets .

- Results: The molecular structures of co-crystals consist of either one neutral residue of each starting component or one nonionized residue of the aminopyrimidine ingredient and two neutral residues of the acidic component . The asymmetric unit of salt solvate is composed of two ionized residues of each co-former and one MeOH solvent molecule .

5. Antifungal Activity

- Application Summary: New antifungal agrochemicals, derived from 2-(benzylsulfonyl)benzothiazole were synthesized by an environmentally friendly method, using water as reaction medium . These compounds were prepared by a one-pot, two-step synthesis, starting from 2-mercaptobenzothiazole and benzyl halides .

- Methods of Application: The potential fungicides were tested against a panel of phytopathogenic fungi .

- Results: The new derivatives 2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-methylbenzyl)sulfonyl)benzo[d]thiazole (4k) presented remarkable properties, being able to inhibit the growth of two resistant moulds (Aspergillus fumigatus and Aspergillus ustus) .

6. Construction of Heterometallic Nanomaterials

- Application Summary: Heterometallic nanomaterials (HMNMs) display superior physicochemical properties and stability to monometallic counterparts, accompanied by wider applications in the fields of catalysis, sensing, imaging, and therapy due to synergistic effects between multi-metals in HMNMs .

- Methods of Application: The unique chemical and physical properties (e.g. chemical stability, and electrical and optical properties) mainly originate from tunneling effect, quantum size effect, and surface effect. Such properties can be finely modulated by controlling the size, composition, morphology, architecture, surface functionalization, and crystal structure/phase .

- Results: Heterometallic nanomaterials have found widespread applications in optics, catalysis, energy and life sciences, thanks to their intrinsic advantages (e.g. good stability and biocompatibility, high catalytic properties, and superior electronic conductivity) over bulk counterparts .

未来方向

属性

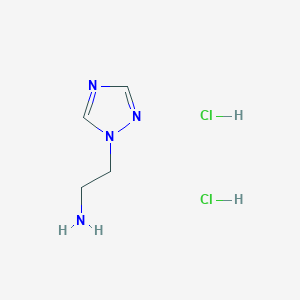

IUPAC Name |

2-benzylsulfanyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOANVAJTYXINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607717 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-5-bromopyrimidine | |

CAS RN |

79686-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)